molecular formula C23H21NO B11545545 4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine

4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11545545
M. Wt: 327.4 g/mol
InChI Key: SRJSURBETCWWPR-BIIKFXOESA-N
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Description

4,4-DIPHENYL-2-[(1E)-PROP-1-EN-1-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by its unique structure, which includes two phenyl groups and a prop-1-en-1-yl group attached to the benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIPHENYL-2-[(1E)-PROP-1-EN-1-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-diphenyl-2-aminobenzyl alcohol with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and in-line purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-DIPHENYL-2-[(1E)-PROP-1-EN-1-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of brominated or nitrated benzoxazine derivatives.

Scientific Research Applications

4,4-DIPHENYL-2-[(1E)-PROP-1-EN-1-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4,4-DIPHENYL-2-[(1E)-PROP-1-EN-1-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenyl-2-[(1E)-prop-1-en-1-yl]-2,4-dihydro-1H-3,1-benzoxazine
  • 4,4-Diphenyl-2-[(1E)-prop-1-en-1-yl]-2,4-dihydro-1H-3,1-benzoxazine derivatives

Uniqueness

4,4-DIPHENYL-2-[(1E)-PROP-1-EN-1-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE stands out due to its unique combination of structural features, including the presence of two phenyl groups and a prop-1-en-1-yl group. This structural arrangement imparts specific chemical and physical properties, making it suitable for a wide range of applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

4,4-diphenyl-2-[(E)-prop-1-enyl]-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C23H21NO/c1-2-11-22-24-21-17-10-9-16-20(21)23(25-22,18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-17,22,24H,1H3/b11-2+

InChI Key

SRJSURBETCWWPR-BIIKFXOESA-N

Isomeric SMILES

C/C=C/C1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC=CC1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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